molecular formula C18H21N5 B12465620 1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12465620
M. Wt: 307.4 g/mol
InChI Key: WEVZMHADUKCQPP-UHFFFAOYSA-N
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Description

1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves several steps. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves the inhibition of specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of 1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H21N5/c1-13-6-7-16(14(2)10-13)23-18-15(11-21-23)17(19-12-20-18)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

WEVZMHADUKCQPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C

Origin of Product

United States

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